molecular formula C15H20N2O3S B5878226 N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide

N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide

Cat. No. B5878226
M. Wt: 308.4 g/mol
InChI Key: WTLZNXYLPBRDCN-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide, also known as CPI-455, is a novel and potent inhibitor of the histone methyltransferase EZH2. EZH2 is an enzyme that plays a crucial role in the epigenetic regulation of gene expression, and its dysregulation has been implicated in various diseases, including cancer. CPI-455 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide exerts its antitumor effects by inhibiting the activity of EZH2, which is involved in the epigenetic regulation of gene expression. EZH2 catalyzes the methylation of histone H3 at lysine 27, leading to the repression of tumor suppressor genes and the activation of oncogenes. By inhibiting EZH2, N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide can reverse these epigenetic changes and restore normal gene expression patterns, thereby inhibiting tumor growth and promoting apoptosis.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. In terms of its biochemical effects, N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide has been shown to induce global changes in histone methylation patterns, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide is its potent and selective inhibition of EZH2, which makes it a valuable tool for studying the role of EZH2 in various biological processes. However, one limitation of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the high cost of synthesis may limit its widespread use in academic research.

Future Directions

There are several potential future directions for the research and development of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide and related compounds. One area of interest is the development of combination therapies that target multiple epigenetic regulators, such as EZH2 and DNA methyltransferases. Another potential direction is the investigation of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide in combination with immunotherapy agents, such as checkpoint inhibitors, which may enhance the antitumor immune response. Finally, further studies are needed to elucidate the mechanisms of resistance to EZH2 inhibitors and to identify biomarkers that can predict response to therapy.

Synthesis Methods

The synthesis of N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide involves several steps, including the preparation of the starting materials, the formation of the indoline ring, and the introduction of the methylsulfonyl and cyclopentyl groups. The detailed synthesis method has been described in a research paper published in the Journal of Medicinal Chemistry.

Scientific Research Applications

N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied in preclinical models of cancer, and it has shown potent antitumor activity in various types of cancer, including lymphoma, leukemia, and solid tumors. In addition to its anticancer effects, N-cyclopentyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been investigated for its potential therapeutic applications in other diseases, such as sickle cell disease and inflammatory disorders.

properties

IUPAC Name

N-cyclopentyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-21(19,20)17-9-8-11-10-12(6-7-14(11)17)15(18)16-13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLZNXYLPBRDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-1-methanesulfonyl-2,3-dihydro-1H-indole-5-carboxamide

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